1,2-Dimethoxyethane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and methyl chloride. The ethylene glycol monomethyl ether and sodium metal are refluxed together until the sodium is completely reacted. The temperature is then lowered to 45°C, and methyl chloride is introduced .
Industrial Production Methods
Industrially, this compound is produced by the reaction of dimethyl ether with ethylene oxide. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides when exposed to air.
Reduction: It is used in hydride reductions.
Substitution: It participates in substitution reactions, particularly in organometallic chemistry.
Common Reagents and Conditions
Grignard Reagents: this compound is often used as a solvent in Grignard reactions.
Palladium Catalysts: It is suitable for palladium-catalyzed reactions, including Suzuki reactions and Stille couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Grignard reactions, the products are typically alcohols or other organometallic compounds .
Scientific Research Applications
1,2-Dimethoxyethane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It plays a role in pharmaceutical synthesis.
Mechanism of Action
1,2-Dimethoxyethane acts as a bidentate ligand for some metal cations, making it useful in organometallic chemistry. It coordinates with metal ions, stabilizing them and facilitating various chemical reactions . In battery technology, it serves as a solvent for electrolytes, enhancing the conductivity and stability of the battery components .
Comparison with Similar Compounds
Similar Compounds
- Dimethoxymethane
- Ethylene glycol
- 1,4-Dioxane
- Diethylene glycol dimethyl ether
Uniqueness
1,2-Dimethoxyethane is unique due to its high solubility in both water and organic solvents, making it a versatile solvent in various chemical reactions. Its ability to act as a bidentate ligand also sets it apart from other similar compounds .
Properties
IUPAC Name |
1,2-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHFKEDIFFGKHM-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2, Array | |
Record name | 1,2-DIMETHOXYETHANE | |
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Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | Dimethoxyethane | |
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Related CAS |
24991-55-7 | |
Record name | Polyethylene glycol dimethyl ether | |
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DSSTOX Substance ID |
DTXSID0025286 | |
Record name | Ethylene glycol dimethyl ether | |
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Molecular Weight |
90.12 g/mol | |
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Physical Description |
1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2-DIMETHOXYETHANE | |
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Record name | Ethane, 1,2-dimethoxy- | |
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Boiling Point |
185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C | |
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Flash Point |
32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible | |
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Density |
0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4 | |
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Color/Form |
WATER-WHITE LIQUID, COLORLESS LIQUID | |
CAS No. |
110-71-4, 24991-55-7 | |
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Record name | 1,2-DIMETHOXYETHANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS24JF5IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3239 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-Dimethoxyethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-DIMETHOXYETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 1,2-Dimethoxyethane?
A1: this compound has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol. Key spectroscopic data includes:
- 31P NMR (CD2Cl2): δ −250.00 ppm (s, 1P) []
- 31P NMR (C6D6): δ −251.6 ppm (s, 1P) []
- 1H NMR (C6D6): δ 0.06 ppm (d, 27H) []
Q2: What are the two main interaction modes of this compound with water?
A3: Ab initio calculations have revealed two primary interaction modes: “close touched” where a water molecule interacts with both oxygen atoms of DME, and “open touched” where the water molecule interacts with only one oxygen atom of DME. The close touched interaction with water significantly stabilizes the tgt conformer. []
Q3: Why is Poly(oxyethylene) highly soluble in water?
A4: The high solubility of Poly(oxyethylene) in water can be attributed to the increased presence of the tgt conformer in aqueous solutions. This conformer has a lower free energy in water (-6.1 ± 0.2 kJ mol(-1)) and its fraction increases from 0.37 to 0.78 upon solvation. This conformational shift contributes significantly (79%) to the overall negative free energy of transfer (-6.07 kJ mol(-1)), making it highly soluble. []
Q4: How does this compound influence the conductivity of lithium perchlorate solutions?
A5: The addition of this compound to lithium perchlorate solutions, particularly in high permittivity solvents like γ-Butyrolactone, N,N-dimethylformamide, and dimethyl sulfoxide, leads to enhanced conductivity. The conductivity reaches its peak at a this compound concentration of 25-50 wt%. []
Q5: How does this compound affect the Pauson-Khand reaction?
A6: this compound acts as a promoter in the catalytic Pauson-Khand reaction, facilitating the cyclization process even in small amounts. This suggests its potential as a cost-effective alternative to other promoters. []
Q6: Can you explain the degradation pathways of this compound in Li-O2 battery environments?
A7: In the highly oxidizing environment of a Li-O2 battery, this compound undergoes degradation via several competing pathways. In oxygen-poor conditions, this leads to the formation of formaldehyde and methoxyethene. In oxygen-rich conditions, the degradation products include methyl oxalate, methyl formate, 1-formate methyl acetate, methoxy ethanoic methanoic anhydride, and ethylene glycol diformate. These reactions consume charge carriers and decrease the efficiency of the battery. []
Q7: Have there been any Monte Carlo simulations studying the temperature dependence of this compound conformation in water?
A8: Yes, Monte Carlo simulations have been conducted at 298 K and 398 K. These simulations showed an unusual increase in the population of the anti-anti-anti conformer with increasing temperature, potentially explaining the clouding phenomenon observed in polyethyleneoxide-water solutions. []
Q8: How was the adsorption of water onto 4A molecular sieves from this compound solutions studied?
A9: The adsorption characteristics were analyzed using Langmuir and Freundlich isotherm models. The adsorption heat was calculated using the Clausius-Clapeyron equation, providing insights into the adsorption mechanism. Dynamic breakthrough curves in a fixed bed reactor further contributed to understanding the adsorption process. []
Q9: How is this compound used in the synthesis of lanthanoid complexes?
A10: this compound acts as a stabilizing ligand in the synthesis of lanthanoid(II) complexes like [Yb(bind)2(DME)2], [Yb(MePhpz)2(DME)2], and others. These complexes often feature the DME ligand in a chelating coordination mode, contributing to the overall stability and structural diversity of the resulting compounds. []
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